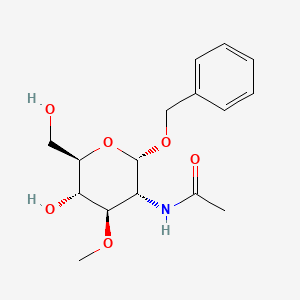

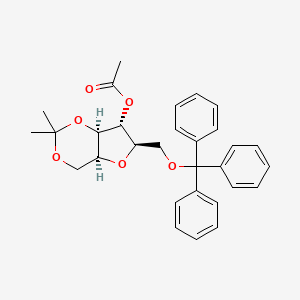

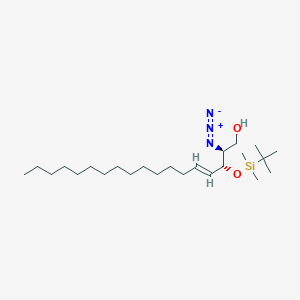

2-Acétamido-2-désoxy-3-O-méthyl-α-D-glucopyranoside de benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is a compound widely used in the biomedical industry. It is utilized in the development of drugs and research for various diseases due to its unique structure, which serves as a crucial component in pharmaceutical research for targeting specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling.

Applications De Recherche Scientifique

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is extensively used in scientific research, particularly in:

Chemistry: It is used as a reagent in glycosylation reactions and carbohydrate chemistry.

Biology: The compound is utilized in studies involving cell signaling and glycosylation processes.

Medicine: It plays a role in drug development, particularly in targeting specific pathways for disease treatment.

Industry: The compound is used in the production of various pharmaceuticals and biochemical assays.

Mécanisme D'action

Target of Action

The primary target of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside, also known as N-[(2S,3R,4R,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, which are essential components of various glycoproteins and proteoglycans .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It interferes with the enzyme’s ability to incorporate glucosamine into O-glycans . This disruption can lead to changes in the structure and function of glycoproteins and proteoglycans, affecting various cellular processes .

Biochemical Pathways

The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, altering their structure and function. Disruption of this pathway can have downstream effects on cell signaling, protein stability, and cellular interactions .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of glycosyltransferase by this compound can suppress mucin biosynthesis and inhibit the expression of MUC1, a mucin protein, in certain cancer cell lines such as the breast cancer cell line MDF-7 . This can potentially affect the growth and survival of these cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis with stringent control over reaction conditions to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these to alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside: Used in glycobiology research.

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Known for its role in inhibiting glycosylation.

Uniqueness

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside stands out due to its specific structure, which allows for targeted interactions in pharmaceutical research. Its ability to facilitate glycosylation processes makes it a valuable tool in both basic and applied sciences.

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYQHQHAWKRHIV-QCODTGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a protected building block in the multi-step synthesis of N-acetyl-3-O-methyllactosamine []. The benzyl group acts as a protecting group for the anomeric carbon, while strategic manipulation of other protecting groups on the sugar ring allows for the specific glycosidic linkage formation required for N-acetyl-3-O-methyllactosamine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

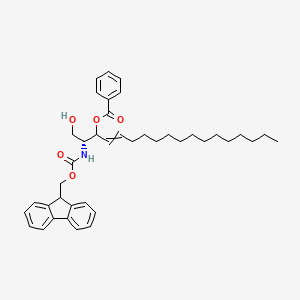

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)

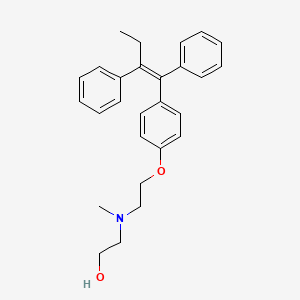

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

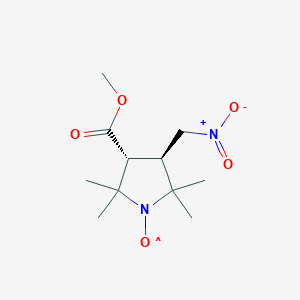

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)